荧光素-5-硫代氨基脲

描述

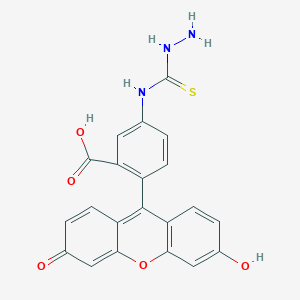

Fluorescein-5-thiosemicarbazide is a fluorescent probe widely used in various scientific fields. It is known for its strong fluorescence properties and compatibility with living cells, making it an essential tool in biological imaging and molecular studies .

科学研究应用

荧光素-5-硫代半卡巴肼在科学研究中具有广泛的应用,包括:

化学: 用作标记各种分子的荧光标签。

生物学: 用于成像研究以可视化细胞过程和结构。

医学: 用于诊断检测和药物递送系统。

作用机制

荧光素-5-硫代半卡巴肼通过其强大的荧光特性发挥其作用。硫代半卡巴肼基团与目标分子上的醛基反应,形成稳定的硫代半卡巴腙。 这种反应可以对生物系统中的目标分子进行特异性标记和可视化 .

类似化合物:

荧光素异硫氰酸酯: 具有类似光谱特性的另一种荧光探针。

罗丹明 B: 用于类似应用的荧光染料。

德克萨斯红: 一种红色荧光染料,在生物成像中应用广泛.

独特性: 荧光素-5-硫代半卡巴肼因其强大的荧光、与活细胞的相容性以及与醛基的特异性反应而独一无二。 这些特性使其成为各种科学应用的首选 .

生化分析

Biochemical Properties

Fluorescein-5-thiosemicarbazide plays a crucial role in biochemical reactions, particularly in the labeling of cell-surface functional groups such as glycophorins. It interacts with aldehydes and ketones to form stable conjugates, which can then be visualized using fluorescence microscopy. This compound is compatible with commonly used fluorescent equipment, making it a versatile tool for studying various biochemical processes. Fluorescein-5-thiosemicarbazide has been shown to interact with mucin-type O-linked glycoproteins, which are involved in regulating many aspects of cell activity .

Cellular Effects

Fluorescein-5-thiosemicarbazide has been used to study the effects of various compounds on cell function. It has been employed to label and image mucin-type O-linked glycoproteins within living cells, providing insights into their role in cellular processes. The compound has been shown to maintain a high level of cell viability, with treated cells exhibiting a viability of 84.3% . This indicates that fluorescein-5-thiosemicarbazide is relatively non-toxic and can be used for long-term imaging studies without significantly affecting cell function.

Molecular Mechanism

At the molecular level, fluorescein-5-thiosemicarbazide exerts its effects through the formation of stable conjugates with aldehydes and ketones. This reaction is facilitated by the intrinsic reactivity of the thiosemicarbazide group towards these functional groups. The resulting conjugates exhibit strong fluorescence properties, allowing for the visualization of labeled biomolecules. This mechanism has been utilized to label various biomolecules, including glycophorins and mucin-type O-linked glycoproteins, enabling the study of their distribution and interactions within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein-5-thiosemicarbazide have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its fluorescence properties for extended periods. The stability of the conjugates formed with aldehydes and ketones can vary depending on the specific biomolecule being labeled. Long-term studies have shown that fluorescein-5-thiosemicarbazide can be used for continuous imaging of cellular processes without significant degradation .

Dosage Effects in Animal Models

The effects of fluorescein-5-thiosemicarbazide in animal models have been studied to determine its safety and efficacy at different dosages. Studies have shown that the compound is relatively non-toxic at low to moderate doses, with minimal adverse effects observed. At high doses, fluorescein-5-thiosemicarbazide can exhibit toxic effects, including reduced cell viability and altered cellular function. These findings highlight the importance of optimizing the dosage to achieve the desired labeling and imaging effects while minimizing potential toxicity .

Metabolic Pathways

Fluorescein-5-thiosemicarbazide is involved in metabolic pathways related to the labeling and imaging of biomolecules. It interacts with enzymes and cofactors involved in the formation of aldehydes and ketones, facilitating the formation of stable conjugates. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic processes within cells. The compound has been used to study the metabolism of various biomolecules, including glycophorins and mucin-type O-linked glycoproteins .

Transport and Distribution

Within cells and tissues, fluorescein-5-thiosemicarbazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of fluorescein-5-thiosemicarbazide can be visualized using fluorescence microscopy, providing insights into its transport and localization within cells. This information is valuable for understanding the dynamics of cellular processes and the role of specific biomolecules .

Subcellular Localization

Fluorescein-5-thiosemicarbazide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of fluorescein-5-thiosemicarbazide with biomolecules and its overall effectiveness as a labeling and imaging tool. Studies have shown that the compound can be used to visualize the distribution of mucin-type O-linked glycoproteins within various subcellular compartments .

准备方法

合成路线和反应条件: 荧光素-5-硫代半卡巴肼通过在温和中性条件下,使荧光素异硫氰酸酯与硫代半卡巴肼反应而合成。 该反应避免了内酯副产物的生成,从而确保了高产率和纯度 .

工业生产方法: 荧光素-5-硫代半卡巴肼的工业生产涉及使用类似反应条件的大规模合成。 该工艺经过优化,以确保高效率和最小的浪费,使其适合商业应用 .

化学反应分析

反应类型: 荧光素-5-硫代半卡巴肼经历各种化学反应,包括:

氧化: 与氧化剂反应生成氧化产物。

还原: 在特定条件下可以还原成还原形式。

取代: 它参与醛和酮的取代反应,形成硫代半卡巴腙.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产品:

氧化: 氧化荧光素衍生物。

还原: 还原荧光素衍生物。

取代: 硫代半卡巴腙.

相似化合物的比较

Fluorescein isothiocyanate: Another fluorescent probe with similar spectral properties.

Rhodamine B: A fluorescent dye used in similar applications.

Texas Red: A red fluorescent dye with applications in biological imaging.

Uniqueness: Fluorescein-5-thiosemicarbazide is unique due to its strong fluorescence, compatibility with living cells, and specific reactivity with aldehyde groups. These properties make it a preferred choice for various scientific applications .

属性

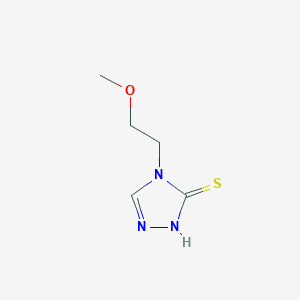

IUPAC Name |

5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCHQDLZYLNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397968 | |

| Record name | Fluorescein-5-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76863-28-0 | |

| Record name | Fluorescein-5-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?

A1: Fluorescein-5-thiosemicarbazide reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].

Q2: What are the downstream effects of this interaction?

A2: The covalent attachment of FTSC to carbonyl groups allows for:

- Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].

- Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].

- Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].

Q3: What is the molecular formula and weight of Fluorescein-5-thiosemicarbazide?

A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].

Q4: How does the performance and application of FTSC vary under different conditions?

A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].

Q5: Does Fluorescein-5-thiosemicarbazide possess any catalytic properties?

A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.

Q6: Have computational chemistry approaches been applied to study Fluorescein-5-thiosemicarbazide?

A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)